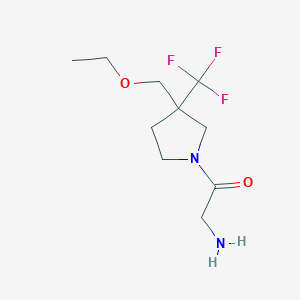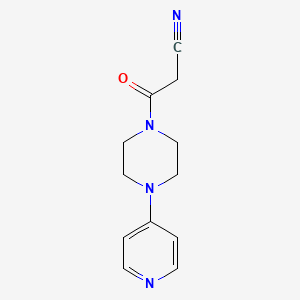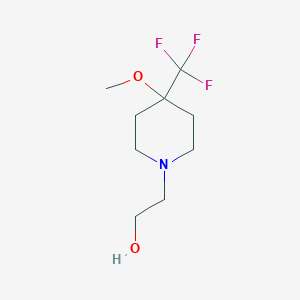![molecular formula C13H18N2O2 B1477524 3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one CAS No. 2097982-46-0](/img/structure/B1477524.png)
3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
説明
The compound “3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one” is a derivative of benzo[b][1,4]oxazepine . It is a white to yellow solid .
Synthesis Analysis
The synthesis of benzo[b][1,4]oxazepine derivatives can be achieved by the reaction of 2-aminophenols with alkynones . This synthetic method has been developed to access benzo[b][1,4]oxazepines, which are one of the rare classes of benzoxazepine derivatives .Molecular Structure Analysis
The InChI code for this compound is1S/C10H12N2O2.ClH/c1-12-8-4-2-3-5-9(8)14-6-7(11)10(12)13;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1 . This indicates that the compound has a molecular weight of 228.68 . Chemical Reactions Analysis
The reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C can produce a series of benzo[b][1,4]oxazepine derivatives . Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 463.3±38.0 °C and a predicted density of 1.171±0.06 g/cm3 .科学的研究の応用
Process Development in Kinase Inhibitor Synthesis
A key application of benzoxazepine-containing compounds, similar to the one , is their use in the synthesis of kinase inhibitors, notably mTOR inhibitors. Naganathan et al. (2015) detailed the scalable synthesis of a benzoxazepine-containing kinase inhibitor, highlighting the importance of the benzoxazepine core in the drug development process. This work showcases the intricate process development for scalable synthesis, involving multiple steps to prepare the core and other fragments with high yield and purity, demonstrating the compound's relevance in medicinal chemistry and pharmaceutical manufacturing (Naganathan et al., 2015).
Synthetic Routes to Benzoxazepines
Banfi et al. (2013) explored the synthesis of tetrahydrobenzoxazepines through an innovative Ugi reaction, showing the compound's utility in diversity-oriented synthesis. This method allows for the efficient and diastereoselective preparation of drug-like tetrahydrobenzoxazepines, demonstrating the compound's versatility in generating structurally diverse molecules for potential therapeutic applications (Banfi et al., 2013).
Novel Synthesis Approaches
Bakthadoss and Murugan (2009) reported a novel synthesis method for (E)-3-arylidene-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-ones, utilizing Baylis–Hillman derivatives. This method showcases a straightforward approach to synthesizing novel benzoxazepines, indicating the potential for new therapeutic molecules and expanding the chemical space of benzoxazepine derivatives (Bakthadoss & Murugan, 2009).
Biomass-Involved Synthesis Strategies
Zhang et al. (2015) developed an efficient method for synthesizing benzo-fused N-heterocycles, including N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones. This approach, involving biomass-derived components, underscores the environmental benefits and the potential for creating diverse N-heterocyclic compounds with significant pharmaceutical applications (Zhang et al., 2015).
作用機序
Target of Action
The primary targets of 3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one are the Rho-associated protein kinases (ROCKs) . ROCKs are associated with the pathology of glaucoma .
Mode of Action
The compound interacts with its targets, the ROCKs, by inhibiting their activity . This inhibition is achieved through the compound’s interaction with the kinase domain of the ROCKs .
Biochemical Pathways
The inhibition of ROCKs affects the downstream signaling pathways associated with them . These pathways are involved in a variety of cellular processes, including cell motility, proliferation, and survival .
Pharmacokinetics
The compound’s boiling point is predicted to be 4633±380 °C, and its density is predicted to be 1171±006 g/cm3 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of ROCKs by this compound results in a decrease in intraocular pressure . This effect is beneficial in the treatment of glaucoma, a condition characterized by increased intraocular pressure .
生化学分析
Biochemical Properties
3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the formation of intermediate complexes that facilitate the compound’s metabolic processing.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and inflammatory pathways . This modulation can lead to changes in cellular behavior, including altered proliferation rates and metabolic activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown potential cumulative effects on cellular health and function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, indicating a dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which facilitate its biotransformation . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.
特性
IUPAC Name |
3-amino-1-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-2-3-12-11(8-10)9-15(6-7-17-12)13(16)4-5-14/h2-3,8H,4-7,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHVONHHCOUJHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN(C2)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477443.png)




![2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477456.png)
![3-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477457.png)




![2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid](/img/structure/B1477463.png)
